molecular formula C18H16N2O4 B325572 2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione CAS No. 5664-00-6

2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione

Cat. No.: B325572
CAS No.: 5664-00-6
M. Wt: 324.3 g/mol
InChI Key: FGEJDKATKWQKAK-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an isoindole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

The synthesis of 2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione typically involves the condensation of 2,4-dimethoxybenzaldehyde with phthalimide in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux to ensure complete conversion of the starting materials. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other functional groups such as halogens or alkyl groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione can be compared with other similar compounds, such as:

    This compound: This compound shares a similar core structure but may have different substituents, leading to variations in chemical properties and applications.

    Phthalimide derivatives: These compounds have a similar isoindole core structure and are used in various chemical and biological applications.

    Indole derivatives: Indole derivatives have a similar bicyclic structure and are known for their diverse biological activities and applications in medicinal chemistry.

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for a wide range of applications in different fields.

Properties

CAS No.

5664-00-6

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione

InChI

InChI=1S/C18H16N2O4/c1-11(13-9-8-12(23-2)10-16(13)24-3)19-20-17(21)14-6-4-5-7-15(14)18(20)22/h4-10H,1-3H3/b19-11+

InChI Key

FGEJDKATKWQKAK-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\N1C(=O)C2=CC=CC=C2C1=O)/C3=C(C=C(C=C3)OC)OC

SMILES

CC(=NN1C(=O)C2=CC=CC=C2C1=O)C3=C(C=C(C=C3)OC)OC

Canonical SMILES

CC(=NN1C(=O)C2=CC=CC=C2C1=O)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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